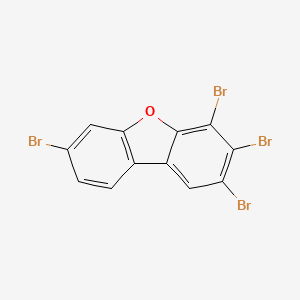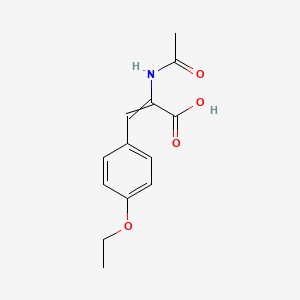![molecular formula C18H16O6P2 B12593851 [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid CAS No. 595567-13-8](/img/structure/B12593851.png)
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is a complex organic compound characterized by the presence of multiple phenyl groups and phosphonic acid functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid typically involves multi-step organic reactions. One common method includes the sequential coupling of phenyl groups followed by the introduction of phosphonic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification processes such as crystallization and chromatography are essential to achieve the required purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between phosphonic acid groups and biological molecules. It is also investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form strong bonds with various substrates makes it valuable in surface modification and adhesion applications.
Mecanismo De Acción
The mechanism of action of [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid groups can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
Bisphosphonates: Compounds like alendronate and risedronate share similar phosphonic acid functionalities and are used in the treatment of bone diseases.
Phenylphosphonic Acid: A simpler compound with a single phenyl group and phosphonic acid, used in various chemical applications.
Uniqueness
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is unique due to its multiple phenyl groups, which provide enhanced stability and reactivity compared to simpler phosphonic acids. This structural complexity allows for a broader range of applications and interactions with biological and industrial targets.
Propiedades
Número CAS |
595567-13-8 |
|---|---|
Fórmula molecular |
C18H16O6P2 |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
[4-[4-(4-phosphonophenyl)phenyl]phenyl]phosphonic acid |
InChI |
InChI=1S/C18H16O6P2/c19-25(20,21)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)26(22,23)24/h1-12H,(H2,19,20,21)(H2,22,23,24) |
Clave InChI |
RWWZTTYQRYZYNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)C3=CC=C(C=C3)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)
![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)


![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)
![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)

propanedinitrile](/img/structure/B12593841.png)
![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
